(3-(Hydroxymethyl)-4-methylphenyl)boronic acid (3-(Hydroxymethyl)-4-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1451391-54-0
VCID: VC2656466
InChI: InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3
SMILES: B(C1=CC(=C(C=C1)C)CO)(O)O
Molecular Formula: C8H11BO3
Molecular Weight: 165.98 g/mol

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid

CAS No.: 1451391-54-0

Cat. No.: VC2656466

Molecular Formula: C8H11BO3

Molecular Weight: 165.98 g/mol

* For research use only. Not for human or veterinary use.

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid - 1451391-54-0

CAS No. 1451391-54-0
Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
IUPAC Name [3-(hydroxymethyl)-4-methylphenyl]boronic acid
Standard InChI InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3
Standard InChI Key FWRHGZABAOAWSQ-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)C)CO)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)C)CO)(O)O

Physical and Chemical Properties

Physical Characteristics

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid typically presents as a white to off-white solid at room temperature. This crystalline material shares the general physical properties of other arylboronic acids while possessing unique characteristics due to its specific substitution pattern .

Solubility Profile

The compound demonstrates good solubility in polar solvents such as water and alcohols. This solubility profile is facilitated by the presence of both the boronic acid group and the hydroxymethyl substituent, which can form hydrogen bonds with polar solvent molecules. These solubility characteristics make the compound particularly suitable for reactions conducted in aqueous or alcohol-based media .

Structural Features and Reactivity

The boronic acid functional group in (3-(Hydroxymethyl)-4-methylphenyl)boronic acid is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical transformations. The hydroxymethyl group at the 3-position provides an additional reactive site, potentially enhancing the compound's versatility in synthesis. The methyl group at the 4-position influences the electronic properties of the phenyl ring, potentially affecting its reactivity patterns and regioselectivity in chemical reactions .

Table 1: Key Structural and Physical Properties of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid

PropertyDescription
CAS Number1451391-54-0
AppearanceWhite to off-white solid
SolubilitySoluble in water and alcohols
Key Functional GroupsBoronic acid, hydroxymethyl, methyl
Position of SubstitutionHydroxymethyl at 3-position, methyl at 4-position

Chemical Applications

Role in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety in (3-(Hydroxymethyl)-4-methylphenyl)boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. In these reactions, the boronic acid typically couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond. The hydroxymethyl and methyl substituents on the phenyl ring may influence the reactivity and selectivity of these coupling reactions .

Table 2: Key Components of Suzuki-Miyaura Cross-Coupling with (3-(Hydroxymethyl)-4-methylphenyl)boronic acid

ComponentRoleExample
(3-(Hydroxymethyl)-4-methylphenyl)boronic acidOrganoboron sourceProvides the aryl group for coupling
Aryl/Vinyl halideElectrophilic partnerBromobenzene, iodobenzene
Palladium catalystCatalyzes the reactionPd(PPh₃)₄, Pd(OAc)₂
BaseActivates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction mediumWater, THF, dioxane

Other Synthetic Applications

Beyond Suzuki-Miyaura couplings, (3-(Hydroxymethyl)-4-methylphenyl)boronic acid can participate in various other transformations. These may include Chan-Lam coupling, which involves the copper-catalyzed coupling of boronic acids with amines, phenols, or heteroarenes to form C-N, C-O, or C-S bonds. Additionally, the hydroxymethyl group provides an opportunity for further functionalization, expanding the utility of this compound in multi-step synthesis processes .

The presence of both boronic acid and hydroxymethyl functional groups creates possibilities for selective reactions, where one functional group can be modified while preserving the other. This characteristic makes the compound valuable in the synthesis of complex molecules requiring precise control over functional group transformations.

Biological Relevance

Implications in Medicinal Chemistry

The stability and reactivity of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid, which can be influenced by pH and the presence of other functional groups, are crucial considerations for its potential therapeutic applications. In medicinal chemistry, boronic acids have been explored as enzyme inhibitors, particularly of serine proteases and other enzymes with nucleophilic residues in their active sites .

Table 3: Potential Biological Applications of Boronic Acids Like (3-(Hydroxymethyl)-4-methylphenyl)boronic acid

Application AreaMechanismPotential Relevance
Enzyme InhibitionFormation of reversible covalent bonds with active site residuesMay interact with serine proteases or other enzymes
Antimicrobial AgentsInteraction with bacterial cell componentsPossible activity against bacterial pathogens
Anticancer AgentsInhibition of cellular processes or targeted protein interactionsPotential for development as anticancer therapeutics
Sugar SensingReversible binding with diol-containing biomoleculesPossible applications in diagnostic technologies
Product ReferenceQuantityPrice (€)
IN-DA001KLX100mg29.00
250mg39.00
1g73.00
5g195.00
54-OR908364100mg32.00
250mg67.00
1g98.00
5g416.00
25g1,497.00
100g5,982.00
10-F4373011g54.00
5g238.00
10g394.00
25g941.00

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165.9817 g/mol